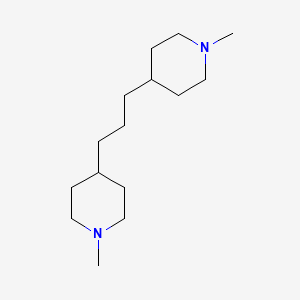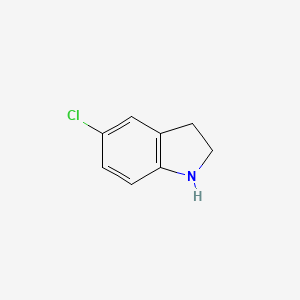
Rojo Directo B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Scarlet B: is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textile, paper, and leather, as well as in medical and environmental research. The molecular formula of Direct Scarlet B is C₃₀H₂₄N₄O₈S₂, and it has a molecular weight of 676.63 g/mol .
Aplicaciones Científicas De Investigación
Direct Scarlet B has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in histopathological studies for staining tissues, particularly in the diagnosis of eosinophilic esophagitis.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile, paper, and leather industries for dyeing and coloring purposes.
Mecanismo De Acción
Target of Action
This compound is a type of dye, and its primary function is to impart color . .
Biochemical Pathways
It is a synthetic compound used primarily for dyeing purposes
Result of Action
The primary result of the action of Direct Scarlet B is the imparting of color. When applied to a material, it binds to the material and changes its color
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Direct Scarlet B is synthesized through a series of chemical reactions involving diazotization and coupling. The process begins with the diazotization of 4-aminophenylbenzeneamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The resulting compound is then further coupled with phenol in the presence of sodium carbonate in an aqueous ethanol solution under heating and air pressure .
Industrial Production Methods: In industrial settings, the production of Direct Scarlet B involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the dye meets industry standards for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Direct Scarlet B undergoes several types of chemical reactions, including:
Oxidation: Direct Scarlet B can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.
Substitution: Direct Scarlet B can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation products include various carboxylic acids and quinones.
Reduction: Reduction leads to the formation of corresponding amines.
Substitution: Substitution reactions yield various substituted derivatives of Direct Scarlet B.
Comparación Con Compuestos Similares
- Amidine Scarlet B
- Chloramine Red B
- Diamine Scarlet B
- Pontamine Scarlet B
- Direct Red 37
Comparison: Direct Scarlet B is unique among its similar compounds due to its specific molecular structure and the presence of the azo group, which imparts distinct chemical and physical properties. Compared to other similar compounds, Direct Scarlet B exhibits superior dyeing properties, including better color fastness and stability .
Propiedades
Número CAS |
3530-19-6 |
|---|---|
Fórmula molecular |
C30H24N4NaO8S2 |
Peso molecular |
655.7 g/mol |
Nombre IUPAC |
disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C30H24N4O8S2.Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41); |
Clave InChI |
LUYUEIWYNKDIAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


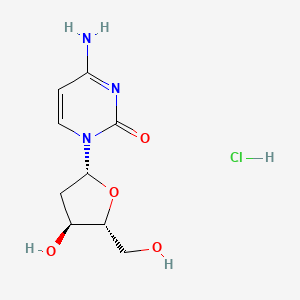
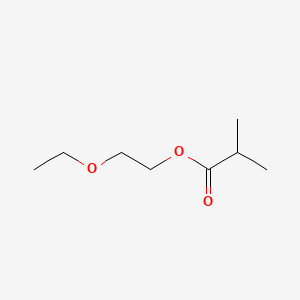
![2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane](/img/structure/B1581140.png)
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

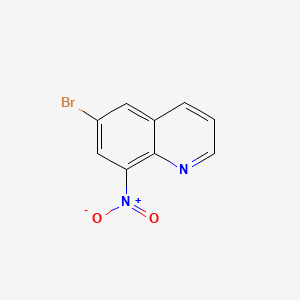
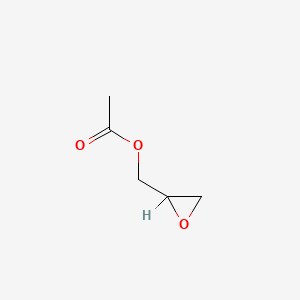
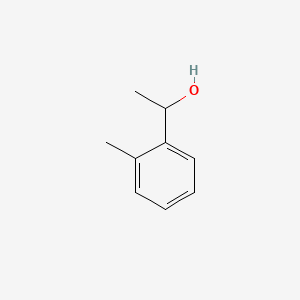
![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)
